molecular formula C13H14N2O2 B080210 Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 10250-63-2

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B080210
CAS No.: 10250-63-2
M. Wt: 230.26 g/mol
InChI Key: JDJQHVJXMXXKFO-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-64-3) is a pyrazole-based heterocyclic compound characterized by a phenyl group at position 3, a methyl group at position 1, and an ethyl ester at position 5 of the pyrazole ring. This structure confers versatility in pharmaceutical and agrochemical applications due to its ability to participate in hydrogen bonding, π-π stacking, and dipole interactions. Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.27 g/mol . Pyrazole derivatives, including this compound, are frequently studied for their biological activities, such as enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

ethyl 2-methyl-5-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-11(14-15(12)2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJQHVJXMXXKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400163
Record name Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10250-63-2
Record name Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
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Record name Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
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Record name ETHYL 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE
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Preparation Methods

Synthesis of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is prepared by cyclizing ethyl 3-oxo-2-phenylpropanoate with hydrazine hydrate in ethanol (reflux, 6 hours). The intermediate is isolated in 60–65% yield after recrystallization from ethyl acetate.

N-Methylation with Dimethyl Sulfate

The free NH group at position 1 is methylated using dimethyl sulfate in the presence of potassium carbonate (Scheme 1). The reaction proceeds in acetone at 50°C for 3 hours, achieving 85–90% conversion.

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate+(CH3)2SO4K2CO3Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate\text{Ethyl 3-phenyl-1H-pyrazole-5-carboxylate} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate}

Optimization Notes

  • Excess dimethyl sulfate (1.2 equiv) ensures complete methylation.

  • Anhydrous conditions prevent hydrolysis of the ester group.

Esterification of Pyrazole Carboxylic Acids

For compounds where the ester group is introduced late-stage, saponification and re-esterification strategies are employed.

Synthesis of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

This compound is hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 60°C for 2 hours. Acidification with HCl precipitates the carboxylic acid (90–95% yield).

Esterification with Ethanol

The carboxylic acid is refluxed with excess ethanol and catalytic sulfuric acid (12 hours), yielding the ethyl ester (80–85% yield).

1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid+EtOHH2SO4Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate\text{1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

Comparative Analysis of Methods

Method Yield Purity Advantages Disadvantages
Cyclocondensation70–75%>95%One-step synthesisRequires specialized β-keto ester
Post-cyclization alkylation85–90%>98%Flexible N-substitutionTwo-step process
Esterification80–85%>97%Compatible with diverse acidsLengthy hydrolysis step

Structural Confirmation and Characterization

Spectroscopic Data

  • 1H-NMR (CDCl3) : δ 1.35 (t, 3H, J=7.1 Hz, CH2CH3), 3.95 (s, 3H, NCH3), 4.30 (q, 2H, J=7.1 Hz, OCH2), 6.85 (s, 1H, pyrazole-H4), 7.35–7.50 (m, 5H, Ph).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C aromatic).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar pyrazole ring (dihedral angle: 6.4° with phenyl) and intermolecular π–π interactions (3.862 Å).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40%. Solvent recovery systems (e.g., thin-film evaporation) minimize waste, aligning with green chemistry principles.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
EMPC is recognized for its potential in developing novel pharmaceutical agents. Its unique molecular structure allows it to interact with biological targets effectively, making it a candidate for treating inflammatory diseases and various cancers. Research indicates that EMPC exhibits anti-inflammatory and anticancer properties , with studies showing significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Mechanism of Action
The mechanism by which EMPC exerts its effects involves binding to specific enzymes or receptors, modulating their activity to achieve therapeutic outcomes. For instance, it has been shown to reduce inflammation markers in cell cultures, indicating its potential utility in treating conditions characterized by excessive inflammation .

Agricultural Chemistry

Agrochemical Intermediates
In agricultural chemistry, EMPC serves as a crucial intermediate in synthesizing agrochemicals, particularly fungicides and herbicides . Its application enhances crop protection and yield by providing effective solutions against pests and diseases .

Case Study: Fungicide Development
Research has demonstrated that formulations containing EMPC exhibit potent antifungal activity against various plant pathogens. This has led to the development of new fungicidal agents that improve crop health and productivity .

Material Science

Polymer Development
EMPC plays a significant role in material science, particularly in formulating advanced polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials that withstand higher temperatures and stresses, making them suitable for industrial applications .

PropertyStandard PolymerPolymer with EMPC
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
FlexibilityModerateImproved

Analytical Chemistry

Standards in Analytical Methods
In analytical chemistry, EMPC is utilized as a standard compound for detecting and quantifying similar compounds in complex mixtures. Its distinct properties make it a valuable reference point for various analytical techniques, including chromatography .

Biochemical Research

Enzyme Inhibition Studies
EMPC is also used in biochemical research to study enzyme inhibition and receptor interactions. This research provides insights into biological pathways and potential drug targets, contributing to the understanding of various diseases at the molecular level .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate in biological systems involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific modifications made to the compound.

Comparison with Similar Compounds

Key Structural Analogues and Substituent Effects

The following table summarizes structurally related pyrazole derivatives and their distinguishing features:

Compound CAS No. Substituents Similarity Score Key Properties
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate 10250-64-3 1-Me, 3-Ph, 5-COOEt 1.00 (Reference) Intermediate for Lp-PLA2 inhibitors; non-hazardous (GHS)
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde 864068-96-2 1-Me, 3-Ph, 5-CHO 0.86 Aldehyde group enhances reactivity for Schiff base formation
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 1015868-48-0 1-Me, 3-(4-Cl-Ph), 5-COOH 0.87 Carboxylic acid improves solubility in polar solvents; potential for salt formation
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - 1-Bn, 3-(4-F-Ph), 5-COOEt - Fluorine substituent increases metabolic stability; benzyl group adds lipophilicity
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 1326810-54-1 5-(3-F-4-MeO-Ph), 3-COOEt - Methoxy and fluorine groups enhance bioavailability and target selectivity
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate - 1-(BrCH₂CH₂), 3-(4-MeO-Ph), 5-COOEt - Bromoethyl group enables further functionalization (e.g., nucleophilic substitution)

Physicochemical Properties

  • Solubility : The carboxylic acid derivative (CAS 1015868-48-0) has higher aqueous solubility compared to the ester-based reference compound .
  • Thermal Stability: Methyl and ethyl esters generally exhibit higher thermal stability than aldehyde or carboxylic acid derivatives, as noted in crystallographic studies .

Research Findings and Mechanistic Insights

  • Crystallography : Structural analyses using SHELXL and Mercury software reveal that the ethyl ester group in the reference compound adopts a planar conformation, facilitating π-π interactions with aromatic systems .
  • Hydrogen Bonding : The carbonyl oxygen in the ester group participates in intermolecular hydrogen bonds, influencing crystal packing and stability .
  • Safety Profiles: Unlike its bromoethyl or chloro-substituted analogues, the reference compound is classified as non-hazardous under GHS, highlighting the impact of substituents on toxicity .

Data Tables

Table 1: Structural and Physical Properties

Property This compound 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Molecular Weight (g/mol) 230.27 252.67
Melting Point (°C) Not reported 180–182 (predicted)
LogP (Octanol-Water) 2.5 (estimated) 1.8 (estimated)
Hazard Classification (GHS) Non-hazardous Irritant (skin/eyes)

Biological Activity

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

This compound has a molecular formula of C12H13N3O2C_{12}H_{13}N_3O_2 and a molar mass of approximately 233.25 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : this compound has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves apoptosis induction and cell cycle arrest, as detailed in the following table.
Cell Line IC50 (µM) Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Cell cycle arrest
HepG215.00Inhibition of proliferation

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition may contribute to antidiabetic effects.
  • Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, influencing cellular responses related to cancer growth and inflammation.

Case Study 1: Anticancer Activity

A study conducted by Wei et al. evaluated the anticancer properties of this compound against A549 cells. The findings indicated an IC50 value of 26 µM, demonstrating significant growth inhibition compared to control groups. Further investigations revealed that the compound induced apoptosis through the activation of caspases, which are critical for programmed cell death .

Case Study 2: Anti-inflammatory Effects

In another research effort, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state properties of this compound?

  • Methodological Answer :
  • Graph Set Analysis : Characterize C–H···O/N interactions using Mercury; quantify motif persistence (e.g., R₂²(8) rings) for stability prediction .
  • Hirshfeld Surface : Map close contacts (dₙₒᵣₘ < 1.0) to identify dominant interactions (e.g., π-stacking vs. van der Waals) .

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